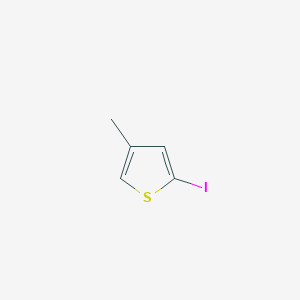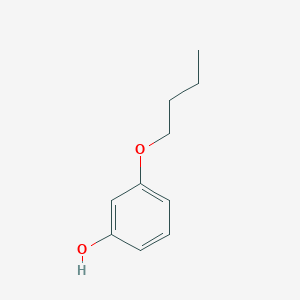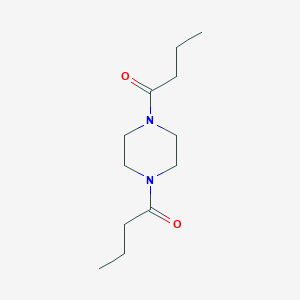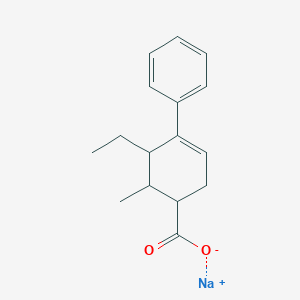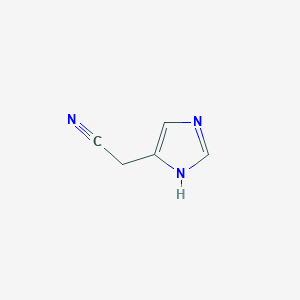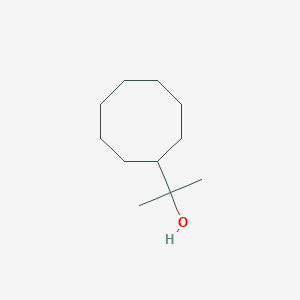
2-cyclooctylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclooctylpropan-2-ol is an organic compound with the molecular formula C11H22O. It is a tertiary alcohol, characterized by a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. The compound features a cyclooctyl group, an eight-membered carbon ring, attached to a propanol moiety. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-cyclooctylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of cyclooctanone with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction proceeds as follows:
Formation of the Grignard reagent: Methylmagnesium bromide is prepared by reacting methyl bromide with magnesium in anhydrous ether.
Grignard reaction: Cyclooctanone is reacted with the Grignard reagent to form an intermediate alkoxide.
Hydrolysis: The intermediate is hydrolyzed with water or dilute acid to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled reaction environments. The final product is purified through distillation or recrystallization to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-cyclooctylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent and conditions.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halide.
Major Products Formed
Oxidation: Cyclooctyl methyl ketone or cyclooctyl acetic acid.
Reduction: Cyclooctyl propane.
Substitution: Cyclooctyl methyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
2-cyclooctylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in studies involving membrane biology due to its amphiphilic nature.
Industry: The compound is used in the manufacture of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-cyclooctylpropan-2-ol depends on its specific application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution, influencing the reactivity and interaction with other molecules. In biological systems, the compound’s amphiphilic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
2-cyclooctylpropan-2-ol can be compared with other tertiary alcohols, such as:
2-Cyclohexyl-2-propanol: Similar structure but with a six-membered ring, leading to different steric and electronic properties.
2-Cyclobutyl-2-propanol: Features a four-membered ring, resulting in higher ring strain and different reactivity.
2-Phenyl-2-propanol: Contains a phenyl group instead of a cycloalkyl group, affecting its aromaticity and reactivity.
The uniqueness of this compound lies in its eight-membered ring, which imparts distinct steric and electronic characteristics, influencing its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
16624-06-9 |
|---|---|
Molekularformel |
C11H22O |
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
2-cyclooctylpropan-2-ol |
InChI |
InChI=1S/C11H22O/c1-11(2,12)10-8-6-4-3-5-7-9-10/h10,12H,3-9H2,1-2H3 |
InChI-Schlüssel |
SSIKICQJPUCGEG-UHFFFAOYSA-N |
SMILES |
CC(C)(C1CCCCCCC1)O |
Kanonische SMILES |
CC(C)(C1CCCCCCC1)O |
| 16624-06-9 | |
Synonyme |
α,α-Dimethylcyclooctanemethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



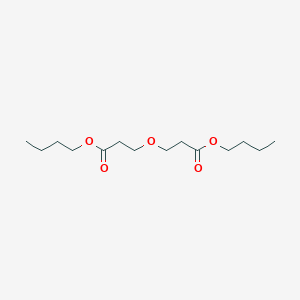
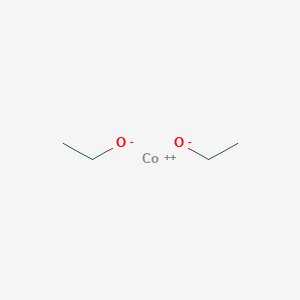
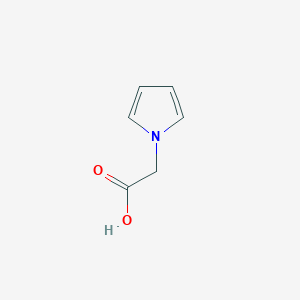

![(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B99919.png)
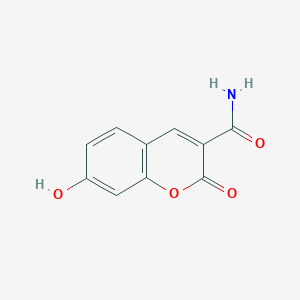
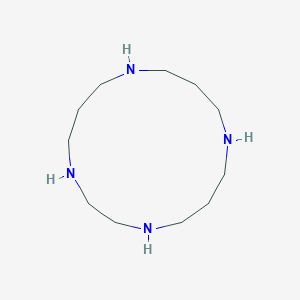
![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)
